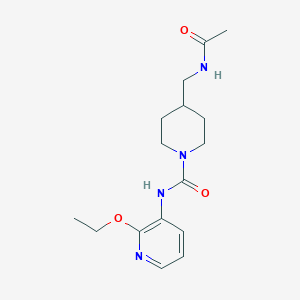![molecular formula C17H22F3NO3 B7681420 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further research.
Wirkmechanismus
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of vascular tone and blood pressure. By inhibiting sGC, 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 can increase the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of oxidative stress, and the modulation of cytokine production. These effects may contribute to the compound's neuroprotective and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 is its high potency and selectivity for sGC inhibition, which makes it a valuable tool for studying the physiological effects of cGMP signaling. However, the compound's low solubility and stability may limit its use in certain experimental settings, and further research is needed to optimize its formulation and delivery.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543, including:
1. Further studies on the compound's neuroprotective effects in animal models of stroke and traumatic brain injury, with a focus on optimizing the dosing and delivery of the compound.
2. Investigation of the compound's potential therapeutic effects in the treatment of depression and anxiety disorders, including clinical trials in human subjects.
3. Exploration of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system, to better understand its potential applications in various disease states.
4. Development of new analogs and derivatives of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 with improved solubility, stability, and selectivity for sGC inhibition, to expand the range of experimental applications for this compound.
Synthesemethoden
The synthesis of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 involves several steps, including the reaction of 3-(trifluoromethyl)cyclohexylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-methoxyethanol and benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, as well as potential therapeutic effects in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-23-8-9-24-15-7-2-4-12(10-15)16(22)21-14-6-3-5-13(11-14)17(18,19)20/h2,4,7,10,13-14H,3,5-6,8-9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDIZYPVAAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)NC2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)
![N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7681382.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)


![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B7681413.png)
![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)
![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)